![molecular formula C19H27F3 B12543462 1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene CAS No. 157689-99-1](/img/structure/B12543462.png)
1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene is a fluorinated aromatic compound with a complex structure It is characterized by the presence of three fluorine atoms on the benzene ring and a bulky substituent that includes a propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require the use of strong fluorinating agents and catalysts to achieve the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The specific methods used can vary depending on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the substituents on the benzene ring or the propylcyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups onto the benzene ring .
Scientific Research Applications
1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism by which 1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene exerts its effects involves interactions with specific molecular targets. The fluorine atoms on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The propylcyclohexyl group can affect the compound’s solubility and membrane permeability, impacting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene: Similar in structure but with different substituents on the cyclohexyl group.
3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)benzene: Another fluorinated benzene derivative with a different alkyl chain length.
Uniqueness
1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene is unique due to its specific substitution pattern and the presence of the propylcyclohexyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
157689-99-1 |
|---|---|
Molecular Formula |
C19H27F3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene |
InChI |
InChI=1S/C19H27F3/c1-2-5-14-8-10-15(11-9-14)6-3-4-7-16-12-17(20)19(22)18(21)13-16/h12-15H,2-11H2,1H3 |
InChI Key |
MWMGQBRDXXUHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)CCCCC2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)

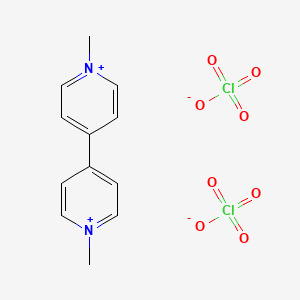
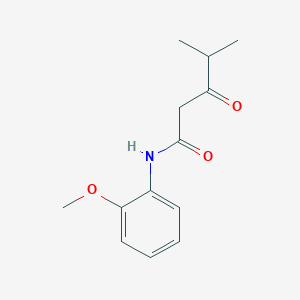

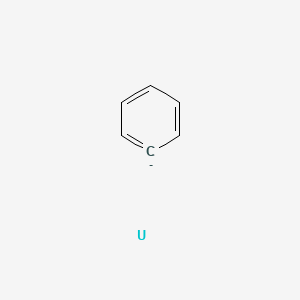
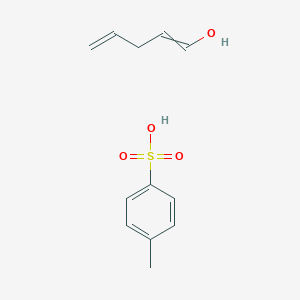
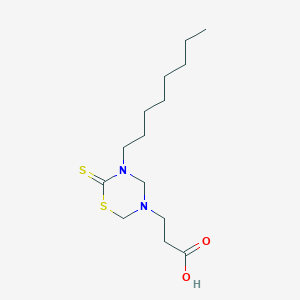
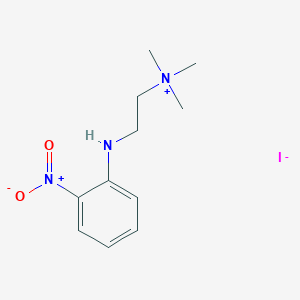
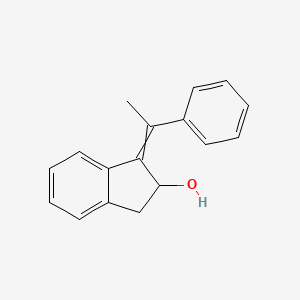
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
